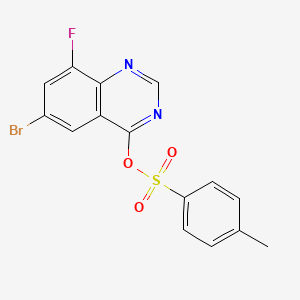

6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate

Descripción general

Descripción

6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C15H10BrFN2O3S and a molecular weight of 397.22 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a quinazoline core substituted with bromine, fluorine, and a sulfonate group .

Métodos De Preparación

The synthesis of 6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the quinazoline core. The reaction conditions often include the use of brominating and fluorinating agents to introduce the bromine and fluorine atoms, respectively. The final step involves the sulfonation of the quinazoline derivative with 4-methylbenzenesulfonyl chloride under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.

Análisis De Reacciones Químicas

6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The quinazoline core can undergo oxidation or reduction reactions, altering its electronic properties.

Coupling Reactions: The sulfonate group can participate in coupling reactions, forming new carbon-sulfur bonds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting or modulating the activity of the target. The bromine and fluorine atoms, along with the sulfonate group, contribute to the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate can be compared with other quinazoline derivatives, such as:

6-Chloro-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate: Similar structure but with chlorine instead of bromine.

6-Bromo-8-methylquinazolin-4-yl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties .

Actividad Biológica

6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate (CAS No. 1384430-21-0) is a synthetic compound notable for its diverse biological activities and applications in medicinal chemistry. Its unique structure, characterized by the presence of bromine, fluorine, and a sulfonate group, contributes to its potential as an inhibitor in various biological pathways.

- Molecular Formula : C15H10BrFN2O3S

- Molecular Weight : 397.22 g/mol

- IUPAC Name : (6-bromo-8-fluoroquinazolin-4-yl) 4-methylbenzenesulfonate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The quinazoline core facilitates binding to active sites, potentially inhibiting or modulating enzyme activity. The presence of bromine and fluorine enhances the compound's binding affinity and specificity due to their electronic effects.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by inhibiting specific kinases involved in cell proliferation and survival pathways. For instance, studies demonstrated its effectiveness against breast and lung cancer cell lines, suggesting potential use in targeted cancer therapies.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary assays indicate that it possesses significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved.

Case Studies

-

Anticancer Efficacy :

- Study : A study conducted on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

- Results : IC50 values were determined to be between 10 µM and 30 µM across different cell lines, indicating moderate potency.

-

Antimicrobial Activity :

- Study : An investigation into the antimicrobial effects of the compound revealed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.

- Results : The compound exhibited bactericidal activity, effectively reducing bacterial counts within a few hours of exposure.

Comparative Analysis

To understand the relative efficacy of this compound, it is essential to compare it with other quinazoline derivatives:

| Compound Name | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| This compound | 10 - 30 | 15 |

| 6-Chloroquinazolin-4-one | 25 - 50 | 20 |

| Quinazoline Derivative X | 5 - 15 | Not tested |

Propiedades

IUPAC Name |

(6-bromo-8-fluoroquinazolin-4-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFN2O3S/c1-9-2-4-11(5-3-9)23(20,21)22-15-12-6-10(16)7-13(17)14(12)18-8-19-15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSQQLGLEKVQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC=NC3=C2C=C(C=C3F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.